BenchChemオンラインストアへようこそ!

Testosterone

Receptor Pharmacology Plasma Protein Binding Bioavailability

Testosterone (CAS 58-22-0) is the essential endogenous androgen for research demanding precise AR modulation, accurate SHBG binding, and predictable pharmacokinetics. Unlike methyltestosterone (9-fold lower SHBG affinity) or nandrolone (altered myotrophic:androgenic ratio), only testosterone delivers the physiologically relevant reference baseline for Hershberger assays, DHT tissue conversion studies, and CDC-certified LC-MS/MS assay validation (range 2.9–2330.4 ng/dL, bias 0.4%). Procure high-purity testosterone (≥98%, USP-grade 97–103%) to ensure batch-to-batch reproducibility and regulatory submission readiness.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 58-22-0
Cat. No. B1683101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestosterone
CAS58-22-0
Synonyms17 beta Hydroxy 4 Androsten 3 one
17 beta Hydroxy 8 alpha 4 Androsten 3 one
17-beta-Hydroxy-4-Androsten-3-one
17-beta-Hydroxy-8 alpha-4-Androsten-3-one
8 Isotestosterone
8-Isotestosterone
Androderm
AndroGel
Andropatch
Androtop
Histerone
Sterotate
Sustanon
Testim
Testoderm
Testolin
Testopel
Testosterone
Testosterone Sulfate
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3
InChIKeyMUMGGOZAMZWBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 23.4 mg/L at 25 °C
Freely soluble in dehydrogenated alcohol, chloroform;  soluble in vegetable oils, alcohol, dioxane and other organic solvents;  slightly soluble in ether
Insoluble in water
Soluble in ethanol, ethyl ether, acetone
In ethanol: 1 in 5;  in chloroform: 1 in 2;  in diethyl ether: 1 in 100;  in ethyl oleate: 1 in 150. Sol in acetone, dioxane and fixed oils
0.0234 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Testosterone CAS 58-22-0: Baseline Characterization for Scientific Sourcing and Analytical Reference


Testosterone (CAS 58-22-0) is the primary endogenous androgenic-anabolic steroid hormone in vertebrates, with the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.42 g/mol . The compound exists as a white to creamy-white crystalline powder with a melting range of 153–157°C and is practically insoluble in water but freely soluble in dehydrated alcohol and chloroform . USP-grade testosterone is defined by an assay range of 97.0% to 103.0% calculated on the dried basis [1]. As the reference androgen against which all synthetic analogs are benchmarked, testosterone serves as the prototypical comparator in receptor binding studies, pharmacokinetic evaluations, and therapeutic development programs.

Testosterone vs. Synthetic Androgen Analogs: Why Substitution Without Quantitative Justification Introduces Experimental Variability


Despite structural similarities among androgenic steroids, direct substitution of testosterone with analogs such as methyltestosterone, nandrolone, or dihydrotestosterone (DHT) introduces significant quantitative divergences in receptor binding affinity, plasma protein interactions, and metabolic stability that compromise experimental reproducibility and clinical predictability. Testosterone occupies a unique position in the androgen spectrum, exhibiting a balanced anabolic-androgenic ratio, intermediate SHBG binding affinity, and a well-characterized metabolic pathway via 5α-reductase and aromatase that is absent or altered in many synthetic derivatives [1][2]. These differences manifest as quantifiable variations in target tissue responses, clearance rates, and off-target effects that cannot be extrapolated from class membership alone, necessitating compound-specific validation for any application requiring precise androgen receptor modulation or pharmacokinetic predictability.

Quantitative Differentiation of Testosterone (CAS 58-22-0) Against Closest Analogs: Receptor Binding, Androgenic Potency, and Pharmacokinetic Evidence


Testosterone vs. Methyltestosterone: Differential SHBG Binding as a Determinant of Free Hormone Fraction

Testosterone exhibits a relative binding affinity (RBA) to human sex hormone-binding globulin (SHBG) that is approximately 9-fold higher than that of 17α-methyltestosterone when both are normalized to dihydrotestosterone (RBA = 100%) as the reference ligand. In a direct comparative in vitro binding study, methyltestosterone displayed an RBA of only 11% for SHBG, while testosterone binds with an affinity approximately 1.2- to 1.3-fold lower than DHT itself [1][2]. This differential SHBG affinity directly impacts the free, bioavailable hormone fraction and downstream tissue distribution. Concurrently, methyltestosterone retains an RBA of 44% for the rat prostate androgen receptor [1], revealing a pronounced receptor-SHBG recognition divergence that is less pronounced for testosterone, whose receptor and SHBG binding profiles are more closely aligned with the endogenous ligand DHT.

Receptor Pharmacology Plasma Protein Binding Bioavailability

Testosterone vs. Nandrolone: Quantified Myotrophic-Androgenic Ratio Differentiation in Standard Rodent Models

Testosterone serves as the baseline reference (therapeutic index ≈ 1) for anabolic-androgenic ratio determination, against which nandrolone (19-nortestosterone) demonstrates a 3- to 5-fold more favorable myotrophic:androgenic dissociation [1][2]. In standard Hershberger-type assays using castrated rats, testosterone exhibits equivalent potency on levator ani muscle (anabolic endpoint) and seminal vesicles/ventral prostate (androgenic endpoints) at the lowest tested dose of 40 mcg/day [2]. In contrast, nandrolone and its esters produce significant levator ani weight increases at dosages substantially lower than those required to stimulate androgen-dependent reproductive tissue growth, resulting in a higher myotrophic:androgenic ratio that defines its distinct preclinical and therapeutic profile [2]. This quantitative dissociation establishes testosterone as the essential reference standard for calibrating tissue selectivity screens and validating novel anabolic agents.

Anabolic-Androgenic Ratio Tissue Selectivity Preclinical Screening

Testosterone Esters: Quantitative Half-Life Differentiation for Formulation Selection

Esterification of testosterone at the 17β-hydroxyl group produces derivatives with quantifiably distinct elimination half-lives that govern dosing frequency and serum concentration stability. Testosterone cypionate (half-life ≈ 8 days) exhibits a marginally longer half-life than testosterone enanthate (half-life ≈ 7 days), while testosterone propionate demonstrates a substantially shorter half-life of approximately 4.5 days . Non-esterified testosterone base has a half-life as short as 10 minutes following parenteral administration, highlighting the critical pharmacokinetic impact of ester selection . Additionally, testosterone undecanoate, when administered orally, demonstrates absolute bioavailability of 6.8% ± 3.32% in humans, with lymphatic transport accounting for 91.5–99.7% of systemically available ester, enabling oral administration that is not feasible with non-esterified testosterone [1][2].

Pharmacokinetics Drug Delivery Formulation Science

Testosterone vs. Dihydrotestosterone: Quantitative Potency Differentiation in Prostate Epithelial Function vs. Apoptosis Prevention

In a controlled in vivo study using castrated rats with finasteride-mediated 5α-reductase inhibition to isolate testosterone-specific effects, dihydrotestosterone (DHT) was demonstrated to be 2.4 times more potent than testosterone at maintaining normal prostate weight and duct lumen mass, a quantitative measure of epithelial cell function [1]. Critically, testosterone and DHT were equipotent at preventing DNA fragmentation and expression of testosterone-repressed prostate message, two established markers of apoptosis (programmed cell death) [1]. This functional divergence indicates that the intraprostatic testosterone concentration achieved during finasteride treatment is sufficient to inhibit apoptotic cell death but inadequate to sustain normal epithelial cell secretory activity [1]. Additionally, in isolated rat granulosa cell culture systems, testosterone exhibits greater metabolic stability than DHT, with 66% of testosterone remaining unchanged after 4 hours of incubation compared to DHT becoming undetectable within the same timeframe [2].

Androgen Receptor Signaling 5α-Reductase Pharmacology Tissue-Specific Potency

Testosterone USP Grade: Analytical Specification Differentiation for Reference Standard Procurement

USP-grade testosterone (CAS 58-22-0) is defined by an assay specification of 97.0% to 103.0% C₁₉H₂₈O₂ calculated on the dried basis, with loss on drying not exceeding 1.0% [1]. The British Pharmacopoeia 2025 specifies a comparable content range of 98.0% to 102.0% (dried substance) [2]. Micronized USP-grade testosterone from yam-derived sources provides additional particle size specifications of 100% passing 50 µM, 80% passing 20 µM, and 50% passing 15 µM, which is critical for compounding applications requiring controlled dissolution and absorption profiles . For analytical method validation, LC-MS/MS assays certified by the CDC Hormone Standardization Program demonstrate an analytical measurement range of 2.9–2330.4 ng/dL with a mean bias of 0.4% (95% CI: −2.8% to 3.6%) against certified reference materials [3]. These quantitative purity and analytical performance benchmarks are essential for laboratories establishing validated testosterone quantification workflows.

Analytical Chemistry Quality Control Reference Standards

Testosterone (CAS 58-22-0): Evidence-Based Application Scenarios for Scientific Procurement


Androgen Receptor Binding Studies Requiring SHBG-Coherent Pharmacokinetics

For in vitro receptor binding assays where plasma protein interactions must accurately model physiological free hormone fractions, testosterone is the appropriate reference ligand. Unlike methyltestosterone, which exhibits a 9-fold lower SHBG binding affinity (RBA = 11% vs. testosterone's inferred 77–83%), testosterone maintains SHBG binding characteristics that closely approximate endogenous DHT [1]. This property ensures that competitive displacement studies and free hormone calculations reflect physiologically relevant partitioning between bound and unbound fractions, a prerequisite for accurate translational pharmacology.

Calibration of Preclinical Anabolic-Androgenic Ratio Screening Programs

In rodent Hershberger-type assays designed to quantify tissue selectivity of novel androgenic compounds, testosterone serves as the mandatory reference standard (therapeutic index ≈ 1). Nandrolone and other 19-nor derivatives demonstrate myotrophic:androgenic dissociation ratios 3- to 5-fold greater than testosterone, making testosterone the essential baseline comparator for establishing the relative tissue selectivity of new chemical entities [2]. Procurement of high-purity testosterone for this purpose ensures reproducibility across screening campaigns and regulatory submission packages.

5α-Reductase Pharmacology and Prostate-Specific Androgen Potency Investigations

Studies investigating the tissue-specific conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) require testosterone as the precursor substrate. Quantitative evidence demonstrates that DHT is 2.4-fold more potent than testosterone at maintaining prostate epithelial cell function, while the two androgens are equipotent at preventing apoptosis [3]. This differential potency profile makes testosterone the only appropriate compound for experiments designed to dissect the relative contributions of testosterone and DHT to androgen-dependent physiological and pathological processes in prostate tissue.

Analytical Method Validation and CDC Hormone Standardization Program Certification

Laboratories seeking to establish LC-MS/MS assays for serum testosterone quantification with CDC HoSt Program certification require USP-grade testosterone reference standards. Validated assays demonstrate analytical measurement ranges of 2.9–2330.4 ng/dL with mean bias of 0.4% against certified reference materials, achieving total CVs of 2.4–4.7% [4]. Procurement of testosterone reference standards meeting USP monograph specifications (97.0–103.0% purity, loss on drying ≤1.0%) is a prerequisite for assay validation and ongoing quality control in clinical diagnostic and research applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Testosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.